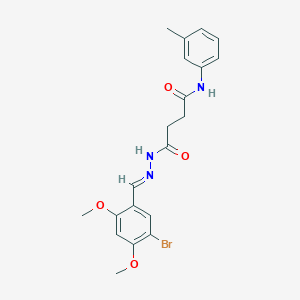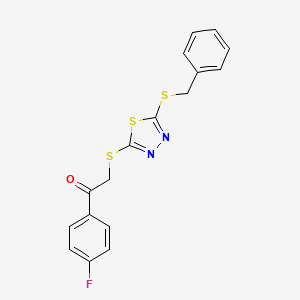
Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate is an organic compound with the molecular formula C16H23N5O3S and a molecular weight of 365.457 g/mol . This compound is known for its unique structure, which includes a purine base linked to a butyl ester through a pentanoyl thioamide linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Purine Derivative: The synthesis begins with the preparation of a purine derivative, such as 6-chloropurine, which is then reacted with a thiol compound to introduce the thio group.
Acylation: The thio-substituted purine is then acylated with a pentanoyl chloride derivative to form the pentanoyl thioamide intermediate.
Esterification: Finally, the pentanoyl thioamide intermediate is esterified with butanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the purine base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting viral replication or interfering with cellular processes. The thioamide linkage may also play a role in modulating the compound’s biological activity by interacting with proteins or enzymes involved in various pathways .
Comparison with Similar Compounds
Similar Compounds
Sec-Butyl 5-(9H-purin-6-ylthio)pentanoate: Similar structure but with a sec-butyl group instead of a butyl group.
9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine: Another purine derivative with different substituents.
Uniqueness
Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate is unique due to its specific combination of a butyl ester, a pentanoyl thioamide linkage, and a purine base. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
23374-49-4 |
|---|---|
Molecular Formula |
C16H23N5O3S |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
butyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]acetate |
InChI |
InChI=1S/C16H23N5O3S/c1-2-3-7-24-13(23)9-17-12(22)6-4-5-8-25-16-14-15(19-10-18-14)20-11-21-16/h10-11H,2-9H2,1H3,(H,17,22)(H,18,19,20,21) |
InChI Key |
QNZGCCSRJWLUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CNC(=O)CCCCSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11975672.png)

![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975682.png)
![Dibenzyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975685.png)
![4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide](/img/structure/B11975688.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,2,3-triol](/img/structure/B11975702.png)



![5-[(2-Oxopropyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B11975712.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975714.png)
![(2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide](/img/structure/B11975719.png)

